molecular formula C5H10ClNO2 B6245808 rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans CAS No. 100819-58-7

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans

Cat. No. B6245808
CAS RN: 100819-58-7
M. Wt: 151.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans (Rac-AMCC-HCl, trans) is a chiral amino acid derivative that has recently been used in various scientific research applications. Rac-AMCC-HCl, trans is a valuable tool for scientists and researchers due to its unique properties and its ability to act as a chiral catalyst.

Scientific Research Applications

Rac-AMCC-HCl, trans has been used in various scientific research applications due to its unique properties. It has been used as a chiral catalyst in the synthesis of various compounds, such as peptides and peptidomimetics. It has also been used as a chiral ligand in asymmetric catalysis, as well as in the synthesis of chiral drugs and pharmaceuticals. Additionally, Rac-AMCC-HCl, trans has been used in the synthesis of chiral building blocks, such as amino acids and amino alcohols, which can be used in the synthesis of various compounds.

Mechanism of Action

Rac-AMCC-HCl, trans acts as a chiral catalyst due to its unique properties. It is capable of binding to a substrate and inducing a conformational change, which results in the formation of an enantiomerically pure product. This is accomplished through a series of steps, including the formation of a complex between the substrate and the Rac-AMCC-HCl, trans, the formation of an intermediate, and the formation of the product.
Biochemical and Physiological Effects
Rac-AMCC-HCl, trans has been found to have a variety of biochemical and physiological effects, depending on the application. For example, it has been found to have a positive effect on the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been found to have a positive effect on the activity of certain hormones, such as insulin and glucagon. Finally, it has been found to have a positive effect on the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

Rac-AMCC-HCl, trans has several advantages and limitations when used in lab experiments. One of the main advantages is its ability to act as a chiral catalyst, which allows for the synthesis of enantiomerically pure products. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. However, there are some limitations when using Rac-AMCC-HCl, trans in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable, and can degrade over time, which can affect the accuracy of results.

Future Directions

There are several potential future directions for the use of Rac-AMCC-HCl, trans. For example, it could be used to develop new chiral catalysts that are more efficient and cost-effective than existing ones. Additionally, it could be used to synthesize new chiral drugs and pharmaceuticals, as well as new chiral building blocks for the synthesis of other compounds. Finally, it could be used to study the biochemical and physiological effects of chiral molecules on various biological systems.

Synthesis Methods

Rac-AMCC-HCl, trans can be synthesized through a multi-step process. The first step involves the reaction of 1-amino-2-methylcyclopropane-1-carboxylic acid (AMCC) with hydrochloric acid (HCl) to form the hydrochloride salt. The second step involves the formation of the racemic mixture of the hydrochloride salt through the addition of a chiral catalyst, such as (R)- or (S)-α-methylbenzylamine. The third step involves the separation of the racemic mixture into its two enantiomers, (R)- and (S)-AMCC-HCl, through the use of a chiral chromatography column. The final step involves the conversion of the (R)- and (S)-AMCC-HCl into Rac-AMCC-HCl, trans through the addition of a trans-isomerizing agent, such as triethylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylcyclopropanone", "hydroxylamine hydrochloride", "sodium cyanoborohydride", "L-tartaric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclopropanone to oxime", "2-methylcyclopropanone is reacted with hydroxylamine hydrochloride in ethanol to form the oxime.", "Step 2: Reduction of oxime to amine", "The oxime is reduced to the amine using sodium cyanoborohydride in ethanol.", "Step 3: Resolution of amine using L-tartaric acid", "The amine is resolved using L-tartaric acid to form the diastereomeric salts.", "Step 4: Hydrolysis of diastereomeric salts", "The diastereomeric salts are hydrolyzed using sodium hydroxide to form the free amino acids.", "Step 5: Formation of hydrochloride salt", "The free amino acid is reacted with hydrochloric acid in water to form the hydrochloride salt.", "Step 6: Isolation and purification", "The hydrochloride salt is isolated and purified to obtain the final product, rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride, trans." ] }

CAS RN

100819-58-7

Molecular Formula

C5H10ClNO2

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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